molecular formula C13H9Cl2FO B8032046 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene

2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene

Cat. No.: B8032046
M. Wt: 271.11 g/mol
InChI Key: NNGOAJLGMDLRQG-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group attached to a benzene ring that is substituted with two chlorine atoms and one fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene typically involves the reaction of 1,5-dichloro-3-fluorobenzene with benzyl alcohol in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the formation of the ether bond. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction can be represented as follows:

1,5-dichloro-3-fluorobenzene+benzyl alcoholbase, refluxThis compound\text{1,5-dichloro-3-fluorobenzene} + \text{benzyl alcohol} \xrightarrow{\text{base, reflux}} \text{this compound} 1,5-dichloro-3-fluorobenzene+benzyl alcoholbase, reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dechlorinated or defluorinated benzene derivatives.

Scientific Research Applications

2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets, while the chlorine and fluorine substituents can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene
  • 2-(Benzyloxy)-1,5-dichloro-4-fluorobenzene
  • 2-(Benzyloxy)-1,5-dichloro-3-bromobenzene

Uniqueness

2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms on the benzene ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1,5-dichloro-3-fluoro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGOAJLGMDLRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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